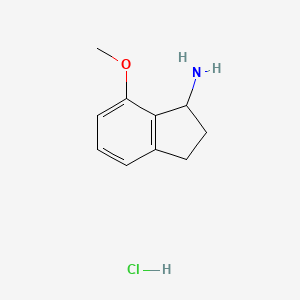
7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Vue d'ensemble
Description
7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO . It has a molecular weight of 199.68 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride consists of a bicyclic indane core with a methoxy group attached at the 7-position and an amine group attached at the 1-position .Physical And Chemical Properties Analysis
7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a solid at room temperature . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also a substrate for P-glycoprotein, which is involved in drug transport .Applications De Recherche Scientifique
Antimycobacterial Activity
A study by Kumar et al. (2013) focused on synthesizing a series of compounds including trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxyalkylamines, demonstrating significant antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (Kumar et al., 2013).
Synthesis Efficiency
Prashad et al. (2006) described an efficient and economical synthesis method for a related compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, highlighting the potential for scalable and cost-effective production of similar compounds (Prashad et al., 2006).
Antimicrobial and Anticoccidial Properties
Research by Georgiadis (1976) explored the synthesis of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, revealing significant antimicrobial and anticoccidial activities. These findings suggest potential applications in treating bacterial infections and coccidiosis (Georgiadis, 1976).
Dopamine Receptors Ligands
Claudi et al. (1996) synthesized various derivatives of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and found them to exhibit affinity for dopamine D1 and D2 receptors. This implies potential therapeutic applications in neurological and psychiatric disorders (Claudi et al., 1996).
Probing Tool for SOCE Assays
A study by Dago et al. (2016) on the synthesis of 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride, a compound with structural similarities, highlighted its use as a probing tool in SOCE (Store-Operated Calcium Entry) assays, indicating applications in cellular signaling research (Dago et al., 2016).
Safety and Hazards
The compound is classified as a warning signal word according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
The primary targets of 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride are currently unknown . This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of 7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride’s action are currently unknown
Propriétés
IUPAC Name |
7-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-9-4-2-3-7-5-6-8(11)10(7)9;/h2-4,8H,5-6,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKNIFXVDLMUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(CC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

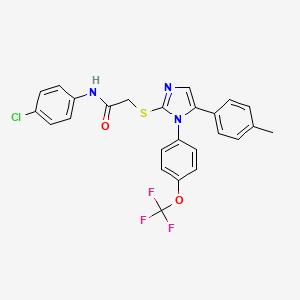


![Ethyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2454095.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2454096.png)
![N-{3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2454097.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2454099.png)
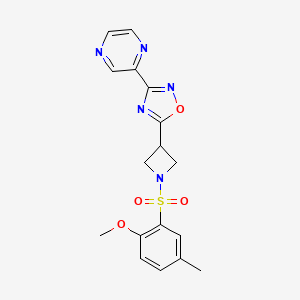


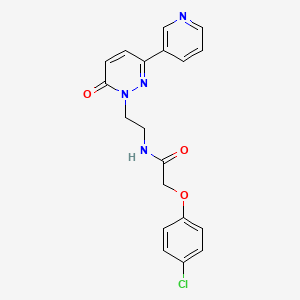

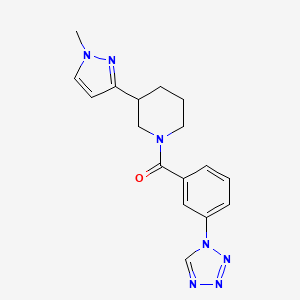
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2454112.png)